2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Overview
Description
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BPTP" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
BPTP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a critical role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, BPTP has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPTP are primarily related to its inhibition of PTP1B. BPTP has been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a potential drug candidate for the treatment of type 2 diabetes. BPTP has also been shown to modulate the activity of certain neurotransmitters, making it a potential drug candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of BPTP is that it is a highly selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in various biological processes. However, one of the limitations of BPTP is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BPTP. One potential direction is to further explore its potential applications in the field of medicinal chemistry, particularly for the treatment of type 2 diabetes and neurological disorders. Another potential direction is to develop new synthesis methods for BPTP that can improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of BPTP and its effects on various biological processes.
Scientific Research Applications
BPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of BPTP is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. BPTP has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9(24-12-5-2-10(17)3-6-12)15(23)22-11-4-7-14(18)13(8-11)16(19,20)21/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHAVMDNXPICA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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